1,1,3,3-Tetrabromobutan-2-one

Description

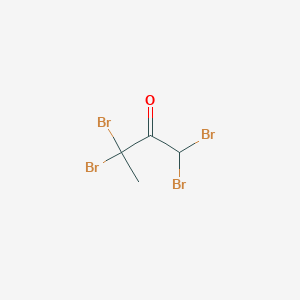

1,1,3,3-Tetrabromobutan-2-one is a halogenated ketone with the molecular formula C₄H₄Br₄O. Its structure features two bromine atoms each on the first and third carbons of a butan-2-one backbone. Based on its structure, it is hypothesized to exhibit high density, low volatility, and reactivity typical of polybrominated ketones, such as participation in nucleophilic substitutions or eliminations .

Properties

CAS No. |

27992-54-7 |

|---|---|

Molecular Formula |

C4H4Br4O |

Molecular Weight |

387.69 g/mol |

IUPAC Name |

1,1,3,3-tetrabromobutan-2-one |

InChI |

InChI=1S/C4H4Br4O/c1-4(7,8)2(9)3(5)6/h3H,1H3 |

InChI Key |

IAQWPHLTNCXXLU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C(Br)Br)(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetrabromobutan-2-one can be synthesized through the bromination of butanone. The process typically involves the reaction of butanone with bromine in the presence of a catalyst or under specific conditions to ensure the selective addition of bromine atoms at the desired positions. The reaction is carried out in a controlled environment to prevent over-bromination or unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing advanced equipment to maintain reaction conditions and ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,1,3,3-Tetrabromobutan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form less brominated derivatives or other products.

Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation states or products.

Common Reagents and Conditions:

Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted butanones, while reduction can produce less brominated butanones or alcohols.

Scientific Research Applications

1,1,3,3-Tetrabromobutan-2-one has several applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the preparation of brominated compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals, flame retardants, and other industrial applications.

Mechanism of Action

The mechanism of action of 1,1,3,3-tetrabromobutan-2-one involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds or other types of chemical interactions, affecting the function and activity of the target molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following analysis compares 1,1,3,3-Tetrabromobutan-2-one to related halogenated compounds, siloxanes, and urea derivatives based on structural motifs, reactivity, and applications inferred from the evidence.

Comparison with Halogenated Alkanes and Alkenes

Key Differences :

- Reactivity : this compound’s ketone group enables carbonyl chemistry (e.g., condensations), unlike fully halogenated alkanes like CBr₄.

- Toxicity : Tetrachloroethane is significantly more toxic than brominated analogs, warranting stricter regulatory controls .

Comparison with Siloxane Derivatives

The evidence highlights 1,1,3,3-tetramethyldisiloxane (Si-O-Si backbone with methyl groups), a key intermediate in silicone resin synthesis.

Structural Insights :

- The siloxane’s Si-H bond (δ 4.66 ppm) enables hydrosilylation, while the brominated ketone’s C-Br bonds may facilitate nucleophilic substitutions.

- Siloxanes exhibit thermal stability (>300°C), whereas brominated ketones likely decompose at lower temperatures due to C-Br bond lability .

Comparison with Urea-Based Coupling Agents

lists HATU and TBTU , which share the "1,1,3,3-tetramethyl" motif but differ in functional groups:

| Compound | Core Structure | Role |

|---|---|---|

| HATU | Tetramethyluronium + benzotriazole | Peptide coupling reagent |

| TBTU | Tetramethyluronium + benzotriazole | Similar to HATU, but with Cl substituent |

| This compound | Tetrabromo-ketone | Halogenation/oxidation reactions |

Functional Contrast :

- Urea derivatives (HATU/TBTU) activate carboxylates for amide bond formation, while the brominated ketone may act as an electrophilic bromine source.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.